Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
GDC-0575 is a small molecule inhibitor of cell cycle checkpoint kinase 1 (Chk1), with potential chemosensitization activity. Chk1 inhibitor GDC-0575 specifically binds to and inhibits Chk1; this may result in tumor cells bypassing Chk1-dependent cell cycle arrest in the S and G2/M phases, which permits the cells to undergo DNA repair prior to entry into mitosis. Therefore, Chk1 inhibition may sensitize tumor cells to the DNA damaging effects of certain chemotherapeutic agents. Chk1 is an ATP-dependent serine-threonine kinase that phosphorylates cdc25 phosphatases in response to DNA damage.
GFB-204 is a calixarene derivative that is a potent and selective inhibitor of VEGFR and PDGFR tyrosine phosphorylation. G FB-204 had been shown through several in-vivo and in-vitro studies to bind to VEGF and PDGF, block binding of VEGF and PDGF to their receptors and subsequently inhibit Flk-1 and PDGFR tyrosine phosphorylation and stimulation of the protein kinases Erk1, Erk2, and AKT and the signal transducer and activator of transcription STAT3. Since tumor angiogenesis depends on VEGF for initiation and PDGF for maintenance of blood vessels, an agent which suppresses the functions of both VEGF and PDGF would potentially be more effective in tumor control that an agent which targets only one of these two growth factors. Preclinical studies have also shown that GFB-204 inhibits capillary network formation in a dose-response manner and inhibits VEGF-dependent human brain endothelial cell migration. A lung xenograft study in mice has shown that GFB-204 is active in a dose dependent manner.
GN39482 is a tubulin polymerization inhibitor, which was identified by MorphoBase and ChemProteoBase profiling methods. GN39482 possesses a promising antiproliferative activity toward human cancer cells without affecting any antimicrobial and antimalarial activities at 100 nM. GN39482 inhibited the acetylated tubulin accumulation and the microtubule formation and induced G2/M cell cycle arrest in HeLa cells, revealing that a promising antiproliferative activity of compound 6m toward human cancer cells is probably caused by the tubulin polymerization inhibition.
GNE-555 is a novel, orally bioavailable, potent and selective mTOR inhibitor with potential anticancer activity. GNE-55 exhibited single-digit nanomolar mTOR cellular activity, excellent kinase selectivity, highly desirable free drug clearance, and excellent oral exposure in both mouse and dog. Furthermore, GNE-555 displayed similar efficacy at less than half the dose of GDC-0349 in a 14-day tumor growth inhibition study.
GRC-17536 is an orally available, potent and selective inhibitor of Transient Receptor Potential Ankyrin 1 (TRPA1) with IC50 value less than 10 nM. GRC-17536 shows more than 1000 fold selectivity over other TRPs, a large panel of GPCRs, enzymes and other ion channels. GRC-17536 has proven highly efficacious in treating inflammatory and neuropathic pain in animal models compared to other commercial drugs.
GRD081 is a dual PI3K/mTOR inhibitor. The no-observed-adverse-effect level (NOAEL) of GRD081 was 1mg/kg/day for beagle dogs and less than 2mg/kg/day for SD rats.
GS-5829 is a potent and selective BET inhibitor. The bromodomain and extraterminal (BET) protein Brd4 recruits transcriptional regulatory complexes to acetylated chromatin. While Brd4 is considered to be a general transcriptional regulator, pharmacological inhibition of BET proteins shows therapeutic activity in a variety of different pathologies, particularly in models of cancer and inflammation.
GSK2188931B is a novel and potent soluble epoxide hydrolase (sEH) inhibitor. sEH inhibition exerts beneficial effects on cardiac function and ventricular remodeling post-MI, and direct effects on fibrosis and hypertrophy in cardiac cells.